molecular formula C9H13NO3 B12906307 2-Oxooctahydro-1-benzofuran-3-carboxamide CAS No. 13134-09-3

2-Oxooctahydro-1-benzofuran-3-carboxamide

Katalognummer: B12906307
CAS-Nummer: 13134-09-3
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: VNELTPNAGLOGGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxooctahydrobenzofuran-3-carboxamide is a heterocyclic compound that features a furan ring fused with a cyclohexane ring and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxooctahydrobenzofuran-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-hydroxy-3H-benzofuran-2-one with amines in the presence of catalysts such as anhydrous zinc chloride and mercaptoacetic acid in dioxane . This reaction facilitates the formation of the carboxamide group.

Industrial Production Methods

Industrial production of 2-Oxooctahydrobenzofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxooctahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The carboxamide group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

2-Oxooctahydrobenzofuran-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Oxooctahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to therapeutic effects in medicinal applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxooctahydrobenzofuran-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

13134-09-3

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide

InChI

InChI=1S/C9H13NO3/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H2,10,11)

InChI-Schlüssel

VNELTPNAGLOGGS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(C(=O)O2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.